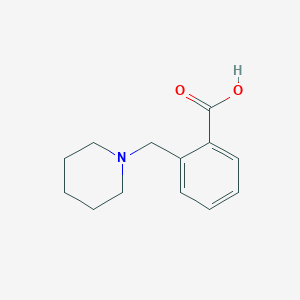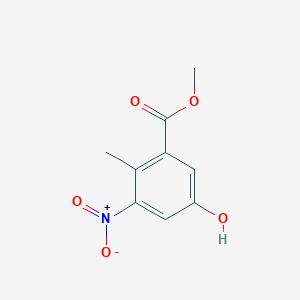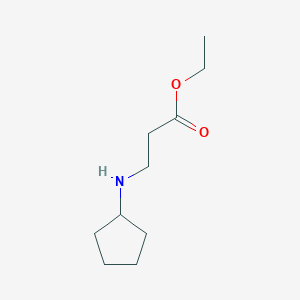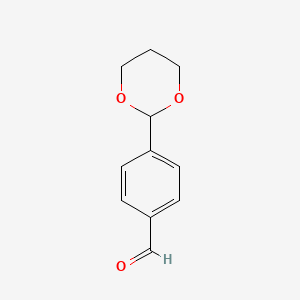
4,5-dichloro-2,3-dihydro-1H-inden-1-one
Vue d'ensemble
Description
“4,5-dichloro-2,3-dihydro-1H-inden-1-one” is a chemical compound with the molecular formula C9H6Cl2O . It is also known as DIN.
Molecular Structure Analysis
The molecular structure of “4,5-dichloro-2,3-dihydro-1H-inden-1-one” consists of a pyrazole bound to a phenyl group . The InChI code for this compound is 1S/C9H6Cl2O/c10-7-3-1-5-6 (9 (7)11)2-4-8 (5)12/h1,3H,2,4H2 .Physical And Chemical Properties Analysis
The molecular weight of “4,5-dichloro-2,3-dihydro-1H-inden-1-one” is 201.05 g/mol . It has a computed XLogP3-AA value of 2.9, indicating its lipophilicity . It has no hydrogen bond donors, one hydrogen bond acceptor, and no rotatable bonds . Its exact mass and monoisotopic mass are both 199.9795702 g/mol . Its topological polar surface area is 17.1 Ų . It has a complexity of 205 .Applications De Recherche Scientifique
-
4D Hydrogels in Biomedical Applications
- Application : 4D hydrogels have emerged as a promising biomaterial due to their ability to mimic the anisotropic tissue composition by creating a gradient in local swelling behavior .
- Methods : Techniques such as extrusion-based printing, dynamic light processing, and solvent casting are employed to prepare shape-shifting hydrogels .
- Results : These 4D gels have shown remarkable potential as programmable scaffolds for tissue regeneration and drug-delivery systems .
-
Imidazole Containing Compounds in Drug Development
- Application : Imidazole is a five-membered heterocyclic moiety that possesses broad range of chemical and biological properties. It has become an important synthon in the development of new drugs .
- Methods : Various synthetic routes are used for imidazole and their derived products .
- Results : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
-
Anti-Tubercular Activity of Imidazole Derivatives
- Application : Certain imidazole derivatives have shown potential as anti-tubercular agents .
- Methods : Synthesis of N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1, 4-dihydropyridine-3,5-dicarboxamide was carried out .
- Results : The synthesized compound was evaluated for anti-tubercular activity against Mycobacterium tuberculosis strain using rifampicin as a reference drug .
-
Biological Potential of Indole Derivatives
- Application : Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods : Various synthetic routes are used to produce a variety of indole derivatives .
- Results : The wide range of biological activities of indole derivatives has created interest among researchers to synthesize a variety of these compounds .
-
Volume-Regulated Anion Channel (VRAC) Blocker
- Application : DCPIB, a compound similar to 4,5-dichloro-2,3-dihydro-1H-inden-1-one, is a reversible and highly selective volume-regulated anion channel (VRAC or VSOAC) blocker .
- Methods : DCPIB is used in various biochemical assays to study the role of VRAC channels .
- Results : DCPIB has shown significant inhibition of hypotonic solution-induced Cl current or ICl,swell at certain concentrations .
-
Dehydrogenation of Alcohols and Phenols
- Application : 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone, a compound similar to 4,5-dichloro-2,3-dihydro-1H-inden-1-one, is useful for the dehydrogenation of alcohols, phenols, and steroid ketones .
- Methods : The compound is used as an oxidant in various organic reactions .
- Results : The compound is known for its ability to dehydrogenate alcohols and phenols .
-
Preparation of Compounds for Biological Evaluation
- Application : 2,3-Dichloro-1,4-Naphthoquinone, another compound similar to 4,5-dichloro-2,3-dihydro-1H-inden-1-one, has been used for the preparation of compounds for evaluation against several biological targets .
- Methods : The compound is used in the synthesis of various bioactive compounds .
- Results : The synthesized compounds are then evaluated for their biological activities .
Propriétés
IUPAC Name |
4,5-dichloro-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O/c10-7-3-1-5-6(9(7)11)2-4-8(5)12/h1,3H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWOFYRNDCXWHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dichloro-2,3-dihydro-1H-inden-1-one | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![[3-(Pyridin-2-yloxy)phenyl]methanol](/img/structure/B1322880.png)